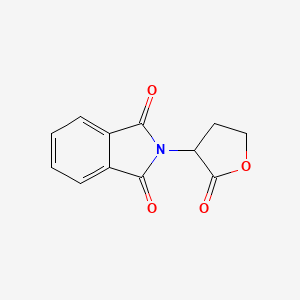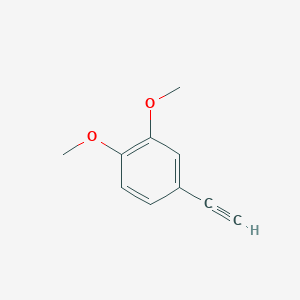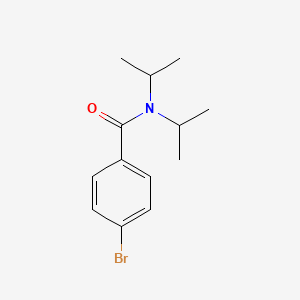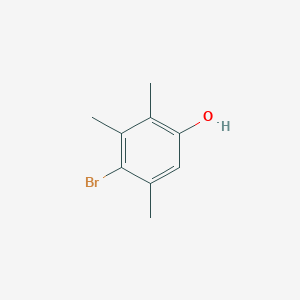
2-(2-Bromoethoxy)-1,4-dimethylbenzene
Übersicht
Beschreibung
2-(2-Bromoethoxy)-1,4-dimethylbenzene: is an organic compound that belongs to the class of aromatic ethers It consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions, and a 2-bromoethoxy group at the 2 position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
The primary method for synthesizing 2-(2-Bromoethoxy)-1,4-dimethylbenzene is through the Williamson Ether Synthesis . This involves the reaction of 1,4-dimethylbenzene with 2-bromoethanol in the presence of a strong base such as sodium hydride (NaH) or potassium hydride (KH). The reaction proceeds via an S_N2 mechanism, where the alkoxide ion formed from 2-bromoethanol attacks the electrophilic carbon of the 1,4-dimethylbenzene .
Industrial Production Methods:
Industrial production of this compound typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution (S_N2): The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The bromine atom can be reduced to form the corresponding ethoxy derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH^-), alkoxide ions (RO^-), and amines (NH_2^-). The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4) are commonly employed.
Major Products:
Nucleophilic Substitution: Depending on the nucleophile, products can include ethers, alcohols, or amines.
Oxidation: Products can include carboxylic acids or aldehydes.
Reduction: The major product is the ethoxy derivative.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: 2-(2-Bromoethoxy)-1,4-dimethylbenzene is used as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the preparation of polymers and other materials with specific properties.
Biology and Medicine:
Drug Development: The compound can be used as a building block in the synthesis of pharmaceutical compounds.
Biological Studies: It can be used in studies involving the interaction of aromatic ethers with biological systems.
Industry:
Chemical Manufacturing: It is used in the production of various chemicals and materials.
Agriculture: It can be used in the synthesis of agrochemicals.
Wirkmechanismus
The primary mechanism by which 2-(2-Bromoethoxy)-1,4-dimethylbenzene exerts its effects is through nucleophilic substitution reactions . The bromine atom is a good leaving group, allowing the compound to react readily with nucleophiles. This makes it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
2-(2-Bromoethoxy)benzene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive.
1,4-Dimethoxy-2-(2-bromoethoxy)benzene: Contains methoxy groups instead of methyl groups, which can influence its reactivity and solubility.
2-(2-Chloroethoxy)-1,4-dimethylbenzene: Similar structure but with a chlorine atom instead of bromine, affecting its reactivity and leaving group ability.
Uniqueness:
2-(2-Bromoethoxy)-1,4-dimethylbenzene is unique due to the presence of both the bromoethoxy group and the methyl groups on the benzene ring. This combination of substituents can influence its reactivity and make it suitable for specific applications in organic synthesis and material science.
Eigenschaften
IUPAC Name |
2-(2-bromoethoxy)-1,4-dimethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-8-3-4-9(2)10(7-8)12-6-5-11/h3-4,7H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBISLHJJABQJNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80394919 | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37136-96-2 | |
| Record name | 2-(2-Bromoethoxy)-1,4-dimethylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37136-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-bromoethoxy)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80394919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














